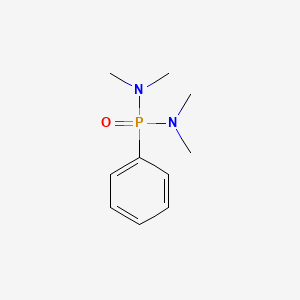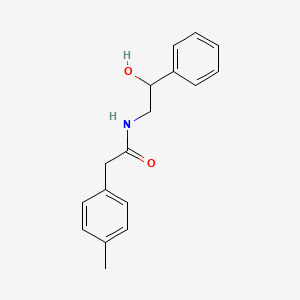
N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is an organophosphorus compound with the molecular formula C10H17N2OP. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group attached to a phenyl ring, making it a versatile ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide can be synthesized through the reaction of N,N,N’,N’-tetramethylphosphoramide with phenylmagnesium bromide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramide . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds .
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide involves its interaction with metal ions to form coordination complexes. These complexes exhibit unique electronic and structural properties, which are exploited in various applications. The compound acts as a ligand, donating electron pairs to metal centers, thereby stabilizing the metal in different oxidation states .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide: Similar in structure but with an indole group instead of a phenyl group.
N,N,N’,N’-Tetramethyl-P-naphtalen-2-ylphosphonic diamide: Contains a naphthalene group, offering different electronic properties.
Uniqueness
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is unique due to its phenyl group, which provides distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly useful in forming stable complexes with transition metals, enhancing its applications in catalysis and material science .
Propriétés
Numéro CAS |
3732-83-0 |
|---|---|
Formule moléculaire |
C10H17N2OP |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
N-[dimethylamino(phenyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17N2OP/c1-11(2)14(13,12(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
GCQWVBWWADBEDX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(C1=CC=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)
![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)

![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)
![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)


![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)


